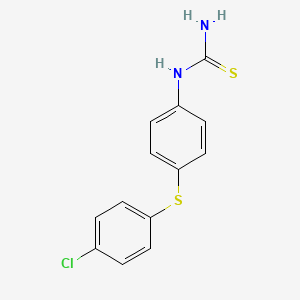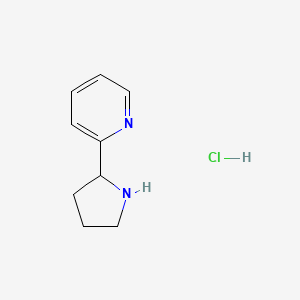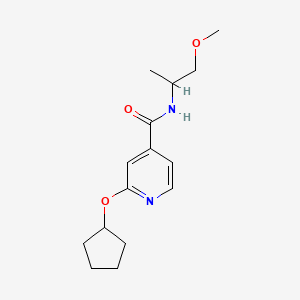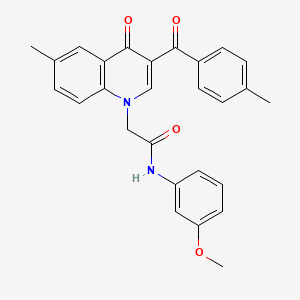![molecular formula C15H14BrNO4 B2593244 [(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate CAS No. 386276-98-8](/img/structure/B2593244.png)
[(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “[(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate” were not found, related compounds such as polysubstituted furans can be synthesized from various sulfur ylides and alkyl acetylenic carboxylates . The Suzuki–Miyaura cross-coupling reaction, which uses organoboron reagents, is also a widely applied method for carbon–carbon bond formation .
Molecular Structure Analysis
The molecular structure of “[(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate” can be represented by its InChI code: 1S/C6H5BrO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 .
Physical And Chemical Properties Analysis
The physical form of a related compound, methyl 5-bromofuran-2-carboxylate, is a crystal - powder with a color ranging from white to very pale yellow - yellow . It has a molecular weight of 205.01 .
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Cross-Coupling
This compound can be utilized in the Suzuki–Miyaura (SM) cross-coupling process, a pivotal carbon–carbon bond-forming reaction in organic chemistry. The mild and functional group tolerant conditions of SM coupling make it ideal for synthesizing complex organic molecules. The unique structure of [(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate could potentially be explored for its reactivity with palladium catalysts during transmetalation steps .
Chiral Stationary Phases for HPLC
In the field of analytical chemistry, especially in high-performance liquid chromatography (HPLC) , chiral stationary phases are crucial for the separation of enantiomers. The compound could be investigated for its ability to act as a chiral selector, potentially improving the enantioseparation performance of HPLC systems .
Development of Novel Compounds
The unique structure of [(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate offers opportunities for the development of novel compounds. Researchers can explore various chemical reactions involving this compound, leading to the creation of new materials with potential applications in pharmaceuticals, materials science, and more.
Organoboron Reagent Properties
As an organoboron compound, it can be studied for its physical and chemical properties, which are essential for understanding its stability, preparation, and environmental impact. These properties are significant for its application under specific SM coupling conditions .
Aminolysis Reactions
The compound could be used to study aminolysis reactions, where it reacts with amines to form new bonds. This reaction is fundamental in the synthesis of various pharmaceuticals and could lead to the discovery of new drug candidates .
Isocyanate Chemistry
The potential of [(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate in isocyanate chemistry can be explored. Isocyanates are used to produce a wide range of products, including foams, fibers, coatings, and elastomers. The compound’s reactivity with isocyanates could lead to innovative applications in these areas .
Asymmetric Synthesis
This compound could be pivotal in asymmetric synthesis, which is the preparation of asymmetrically carbon-containing compounds. Its structure could be utilized to create new chiral molecules, which are important in the development of certain pharmaceuticals .
Material Science Applications
Lastly, the compound’s unique structure could be explored for material science applications. Its incorporation into polymers or coatings could enhance material properties such as durability, flexibility, or thermal stability.
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-(2,3-dimethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4/c1-9-4-3-5-11(10(9)2)17-14(18)8-20-15(19)12-6-7-13(16)21-12/h3-7H,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACFWXJOCVVYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC=C(O2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride](/img/structure/B2593163.png)
![3-benzyl-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2593166.png)



![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-{methyl[(4-methylbenzoyl)oxy]amino}-2-propen-1-one](/img/structure/B2593170.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2593173.png)



![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2593179.png)
![5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2593184.png)